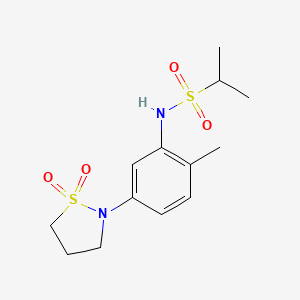

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)propane-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)propane-2-sulfonamide is a useful research compound. Its molecular formula is C13H20N2O4S2 and its molecular weight is 332.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)propane-2-sulfonamide is a synthetic compound that features a sulfonamide functional group and a dioxidoisothiazolidine moiety. This unique structure suggests potential biological activities, particularly in the realm of medicinal chemistry, where sulfonamides are recognized for their antibacterial properties. This article explores the biological activity of this compound, synthesizing data from various studies and sources.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure, which includes:

- Sulfonamide Group : Known for its antibacterial properties.

- Dioxidoisothiazolidine Moiety : May confer unique pharmacological characteristics.

Sulfonamides generally exert their antibacterial effects by inhibiting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis. This inhibition leads to a decrease in bacterial growth and proliferation. The specific interactions of this compound with biological macromolecules such as proteins and nucleic acids are essential to understanding its mechanism of action.

Antibacterial Properties

Research indicates that sulfonamides can exhibit varying degrees of antibacterial activity. The following table summarizes some related compounds and their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Sulfadiazine | Sulfonamide group | Effective against various bacterial infections |

| Sulfamethoxazole | Similar sulfonamide structure | Broad-spectrum antibacterial |

| Dapsone | Sulfone derivative | Primarily used for leprosy treatment |

What sets this compound apart is its specific dioxidoisothiazolidine moiety, potentially leading to novel mechanisms of action not found in traditional sulfonamides.

Example Research Findings

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may show promising antibacterial effects against resistant strains of bacteria.

- Toxicity Profile : While sulfonamides can cause allergic reactions or other side effects, specific toxicity data on this compound remains sparse. Further studies are necessary to evaluate its safety profile comprehensively.

Future Directions

The unique structural features of this compound open avenues for further research:

- Modification and Optimization : Chemical modifications could enhance efficacy or reduce side effects compared to traditional sulfonamides.

- Exploration in Agriculture : Compounds with similar structures are often explored for their roles as pesticides or herbicides.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)propane-2-sulfonamide?

- Methodology : The compound can be synthesized via sulfonamide bond formation between a sulfonyl chloride derivative and a substituted aniline. For example, 5-amino-2-methylphenyl intermediates may react with propane-2-sulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Multi-step protocols involving reagents like lithium bis(trimethylsilyl)amide and chlorotrimethylsilane can optimize yields, as seen in analogous sulfonamide syntheses . Purification often employs column chromatography or recrystallization using solvents like isopropanol.

Q. How is the structural integrity of this compound validated in academic research?

- Methodology : Single-crystal X-ray diffraction (SXRD) using software like SHELXL (for refinement) confirms bond lengths, angles, and stereochemistry . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) validate molecular connectivity. For instance, tert-butyl groups in similar compounds show distinct triplet signals in ¹H NMR .

Q. What analytical techniques ensure purity and stability during storage?

- Methodology : High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 254 nm) monitors purity, targeting ≥99% chemical purity . Stability studies under varied temperatures and humidity levels (e.g., 25°C/60% RH) assess degradation. Impurity profiling via Liquid Chromatography-Mass Spectrometry (LC-MS) identifies byproducts like unreacted sulfonyl chlorides .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this sulfonamide derivative?

- Methodology : Variability in activity (e.g., kinase inhibition) may arise from assay conditions (e.g., ATP concentrations) or auxiliary proteins (e.g., Stargazin in ion channel studies). Control experiments with recombinant proteins (e.g., GluA1/GluA2) and standardized in vitro assays (e.g., fluorescence polarization) reduce confounding factors . Meta-analyses of datasets using tools like Prism® can identify outliers.

Q. What strategies optimize reaction yields in large-scale synthesis?

- Methodology : Kinetic studies using Design of Experiments (DoE) identify rate-limiting steps (e.g., sulfonation vs. cyclization). Catalytic additives (e.g., DMAP) or microwave-assisted synthesis may enhance efficiency. For example, tert-butyl protection of amines in intermediates improves solubility and reduces side reactions .

Q. How is in vivo efficacy evaluated for this compound in disease models?

- Methodology : Rodent models (e.g., formalin-induced pain) assess pharmacokinetics and dose-response. Intraperitoneal administration with bioavailability >50% (measured via LC-MS/MS plasma analysis) ensures therapeutic relevance. Co-administration with γ8 subunit modulators may enhance target engagement .

Q. What computational methods predict interactions with biological targets?

- Methodology : Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations (AMBER/CHARMM) model binding to targets like sodium channels. Free energy perturbation (FEP) calculations quantify binding affinities, validated by surface plasmon resonance (SPR) assays .

Q. How do crystalline polymorphs affect physicochemical properties?

- Methodology : Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) distinguish polymorphs. For instance, Form I (monoclinic) vs. Form II (orthorhombic) may exhibit differing solubility profiles. Solvent-drop grinding experiments screen for stable forms under storage conditions .

Eigenschaften

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]propane-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4S2/c1-10(2)21(18,19)14-13-9-12(6-5-11(13)3)15-7-4-8-20(15,16)17/h5-6,9-10,14H,4,7-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHPDAFMRVGJJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.